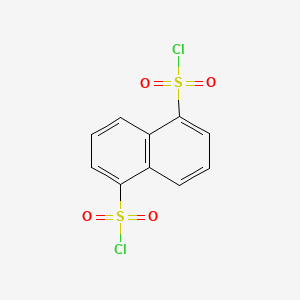

naphthalene-1,5-disulfonyl chloride

説明

Significance and Research Context of Aromatic Disulfonyl Chlorides

Aromatic disulfonyl chlorides are a class of organic compounds characterized by the presence of two sulfonyl chloride (–SO₂Cl) functional groups attached to an aromatic ring. These compounds are of fundamental importance in chemical synthesis due to their versatile reactivity. solubilityofthings.comnih.gov The sulfonyl chloride group is a strong electrophile, readily undergoing nucleophilic substitution reactions with a wide range of nucleophiles, including amines, alcohols, and phenols. This reactivity makes aromatic disulfonyl chlorides crucial building blocks for the synthesis of a diverse array of organic molecules, such as sulfonamides and sulfonate esters. solubilityofthings.comtaylorandfrancis.com

The presence of two sulfonyl chloride groups allows for the formation of polymers and cross-linked networks, making them valuable monomers in polymer chemistry. rsc.org Research in this area often focuses on synthesizing novel polymers with specific thermal, mechanical, and electronic properties. Furthermore, the transformation of the sulfonyl group into other derivatives is a key strategy in the development of new materials and functional molecules. solubilityofthings.com

Historical Perspective of Naphthalene-1,5-disulfonyl Chloride in Organic Chemistry

The history of this compound is rooted in the broader development of naphthalene (B1677914) chemistry. Early methods for its preparation involved the reaction of naphthalene with chlorosulfonic acid; however, these approaches often resulted in poor yields and were difficult to reproduce. orgsyn.org A significant advancement came with the method of treating disodium (B8443419) 1,5-naphthalenedisulfonate with phosphorus pentachloride or chlorosulfonic acid, which provided a more reliable synthetic route. orgsyn.orgchemicalbook.com

One of the challenges in the synthesis of this compound is the formation of other isomers. google.com A notable patented method to improve the yield of the desired 1,5-isomer involves the gradual addition of chlorosulfonic acid to naphthalene dissolved in liquid sulfur dioxide. google.com This process allows for better control of the reaction conditions and leads to the precipitation of this compound as crystals, which can be readily filtered. google.com

Over the years, research has continued to refine the synthesis and explore the applications of this compound. Its derivatives have found utility in various fields, including the synthesis of dyes and as intermediates in the preparation of more complex organic molecules. anshulchemicals.comresearchgate.net The study of this compound and its analogs, such as 5-diethylamino-naphthalene-1-sulfonyl chloride (DensCl), continues to be an active area of research, particularly in the development of new analytical reagents and functional materials. nih.gov

Structure

2D Structure

3D Structure

特性

CAS番号 |

1928-01-4 |

|---|---|

分子式 |

C10H6Cl2O4S2 |

分子量 |

325.2 g/mol |

IUPAC名 |

naphthalene-1,5-disulfonyl chloride |

InChI |

InChI=1S/C10H6Cl2O4S2/c11-17(13,14)9-5-1-3-7-8(9)4-2-6-10(7)18(12,15)16/h1-6H |

InChIキー |

BCXWMIMRDMIJGL-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(C=CC=C2S(=O)(=O)Cl)C(=C1)S(=O)(=O)Cl |

正規SMILES |

C1=CC2=C(C=CC=C2S(=O)(=O)Cl)C(=C1)S(=O)(=O)Cl |

他のCAS番号 |

1928-01-4 |

製品の起源 |

United States |

Synthetic Methodologies and Advanced Preparation Techniques for Naphthalene 1,5 Disulfonyl Chloride

Classical Synthesis Routes

The traditional methods for preparing naphthalene-1,5-disulfonyl chloride primarily involve the direct reaction of naphthalene (B1677914) with a sulfonating agent or the conversion of pre-formed disulfonic acid salts.

Reaction of Naphthalene with Chlorosulfonic Acid

The direct reaction of naphthalene with chlorosulfonic acid represents a classical approach to obtaining this compound. orgsyn.org However, this method is often associated with poor yields and difficulties in reproducing the results consistently. orgsyn.org One patented method describes a process where 4 to 8 molecular proportions of chlorosulfonic acid are gradually added to a solution of one molecular proportion of naphthalene dissolved in liquid sulfur dioxide. google.com This process is conducted at a temperature below 15°C, ideally between -10°C and 0°C. google.com Following the addition, the sulfur dioxide is boiled off, and the resulting crystalline precipitate is filtered, washed with chlorosulfonic acid, and then slurried in ice water to yield this compound. google.com A reported yield for this specific procedure is 49.3% based on the initial naphthalene. google.com

It is noted that while using a solvent like liquid sulfur dioxide can lead to higher yields, carrying out the reaction without a diluent might be more economical in some instances. google.com The sulfonation of naphthalene is a reversible reaction, and the position of the sulfonyl group is temperature-dependent. stackexchange.com At lower temperatures, the kinetically favored product, naphthalene-1-sulfonic acid, is formed, while higher temperatures lead to the thermodynamically more stable naphthalene-2-sulfonic acid. stackexchange.comyoutube.com Further sulfonation can lead to disubstituted products like naphthalene-1,5-disulfonic acid. wikipedia.orgwikipedia.org

Table 1: Reaction Conditions for Naphthalene with Chlorosulfonic Acid

| Parameter | Value | Reference |

| Reactants | Naphthalene, Chlorosulfonic Acid | google.com |

| Solvent | Liquid Sulfur Dioxide | google.com |

| Molar Ratio (Chlorosulfonic Acid:Naphthalene) | 4:1 to 8:1 | google.com |

| Temperature | Below 15°C (ideally -10°C to 0°C) | google.com |

| Yield | 49.3% | google.com |

Conversion of Naphthalene-1,5-disulfonic Acid Salts

An alternative and often more reliable classical route involves the conversion of naphthalene-1,5-disulfonic acid or its salts into the corresponding disulfonyl chloride. orgsyn.orgchemicalbook.com This two-step approach first involves the disulfonation of naphthalene to produce naphthalene-1,5-disulfonic acid, which is then converted to the target compound. wikipedia.org

A well-established method for converting the disodium (B8443419) salt of naphthalene-1,5-disulfonic acid to this compound employs phosphorus pentachloride (PCl₅) as the chlorinating agent. orgsyn.orggoogle.com In a typical procedure, finely divided and dried disodium naphthalene-1,5-disulfonate (B1223632) is mixed with phosphorus pentachloride. orgsyn.org The mixture is heated in an oil bath at 110°C for one hour. orgsyn.org During this period, the reactants are periodically stirred. orgsyn.org

Following the initial heating, the resulting paste is heated under a vacuum on a steam cone for two hours to remove the phosphorus oxychloride byproduct and any unreacted phosphorus pentachloride. orgsyn.orgwikipedia.org The dry solid is then pulverized and treated with boiling chloroform (B151607) and water. orgsyn.org The hot chloroform layer, containing the product, is separated, concentrated, and cooled to crystallize the this compound. orgsyn.org This method has been reported to produce yields in the range of 65–88%. orgsyn.org

Table 2: Synthesis via Naphthalene-1,5-disulfonic Acid Disodium Salt and PCl₅

| Parameter | Value/Description | Reference |

| Starting Material | Disodium salt of naphthalene-1,5-disulfonic acid | orgsyn.org |

| Reagent | Phosphorus pentachloride (PCl₅) | orgsyn.org |

| Reaction Temperature | 110°C | orgsyn.org |

| Reaction Time | 1 hour (initial heating) | orgsyn.org |

| Purification | Removal of POCl₃ and PCl₅ under vacuum, followed by extraction with chloroform and crystallization. | orgsyn.org |

| Yield | 65–88% | orgsyn.org |

While phosphorus pentachloride is effective, other reagents can also be used for the conversion of sulfonic acids to sulfonyl chlorides. Thionyl chloride (SOCl₂), often in the presence of dimethylformamide, phosphoryl chloride (POCl₃), and 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) are known alternatives for this transformation. lookchem.comresearchgate.netijsrst.com The choice of reagent can be influenced by factors such as reaction conditions, yield, and the ease of byproduct removal. researchgate.net For instance, thionyl chloride is frequently used in laboratory settings because the gaseous sulfur dioxide byproduct is easily separated from the organic products. wikipedia.org More recently, 1,3,5-triazo-2,4,6-triphosphorine-2,2,4,4,6,6-hexachloride (TAPC) has been reported as an efficient chlorinating agent for converting sulfonic acids to sulfonyl chlorides under mild, solvent-free conditions, offering advantages in terms of reaction times and yields over reagents like TCT. lookchem.com

Modern and Optimized Preparation Strategies

Contemporary research focuses on developing more efficient, sustainable, and scalable methods for the synthesis of this compound, with a particular emphasis on catalytic approaches.

Catalytic Approaches in Sulfonylation

Catalytic methods are being explored to improve the efficiency and selectivity of the initial sulfonylation of naphthalene. One approach involves carrying out the sulfonation in a triple system of technical naphthalenesulfonic acid, the naphthalene-containing raw material, and a sulfonating agent like sulfuric acid. google.com This method, which operates at temperatures between 160-168°C, has been shown to significantly increase the conversion rate of naphthalene. google.com

Another innovative strategy employs solid superacid catalysts, such as Cr-SO₄/ZrO₂, in the sulfonation of naphthalene with concentrated sulfuric acid. google.com This catalytic process can reduce the required reaction time for sulfonation. google.com The use of catalysts can also influence the isomer distribution of the resulting naphthalenesulfonic acids. For instance, in the sulfonation of naphthalene, certain reactor designs and the use of specific solvents like decalin can suppress the sublimation of naphthalene and lead to product yields close to 98%. shokubai.org While these catalytic methods primarily focus on the production of naphthalenesulfonic acids, the resulting products can then be converted to this compound using the chlorinating agents mentioned previously.

Solvent Effects on Synthetic Yields and Purity

The synthesis of this compound, a crucial intermediate in chemical manufacturing, is significantly influenced by the solvent system employed during the reaction. The traditional and most direct method involves the reaction of naphthalene with an excess of chlorosulfonic acid. orgsyn.orggoogle.com The choice of solvent, or the lack thereof, plays a pivotal role in managing reaction conditions, influencing product yield, and determining the ease of purification.

Research into the preparation of this compound from naphthalene and chlorosulfonic acid has explored various solvent environments. google.com The reaction can be conducted using the molten naphthalene itself as the reaction medium, or by dissolving the naphthalene in an inert solvent prior to the addition of the chlorosulfinating agent. google.com Inert solvents serve to moderate the reaction rate and temperature, potentially reducing the formation of unwanted isomers and by-products.

A key finding indicates that the use of specific solvents can lead to demonstrably higher yields. google.com For instance, conducting the synthesis in liquid sulfur dioxide has been shown to be particularly effective, resulting in higher yields compared to reactions run without a diluent. google.com While carbon tetrachloride is also cited as a possible inert solvent, liquid sulfur dioxide is preferred for achieving optimal output. google.com The solubility characteristics of this compound, which is soluble in polar organic solvents like dichloromethane (B109758) but poorly soluble in water, are critical for its isolation and purification post-synthesis. solubilityofthings.com

The solvent also impacts the physical state of the product as it forms. In certain solvent systems, the this compound precipitates as crystals directly from the reaction mixture. google.com This crystalline precipitation is advantageous as it allows for a straightforward separation by filtration, potentially avoiding the common industrial practice of quenching the reaction mixture in water, which can complicate purification. google.com

Research Findings on Solvent Effects in this compound Synthesis

| Solvent/Medium | Reactants | Key Findings | Reported Yield |

| Liquid Sulfur Dioxide | Naphthalene, Chlorosulfonic Acid | Considered the preferred medium for achieving the highest yields. Allows for product to precipitate as crystals, simplifying purification. google.com | 49.3% google.com |

| Molten Naphthalene (No Solvent) | Naphthalene, Chlorosulfonic Acid | An economical option that avoids the use of diluents, but may result in lower yields compared to the use of liquid SO2. google.com | Not specified, but noted as lower than with liquid SO2. google.com |

| Carbon Tetrachloride | Naphthalene, Chlorosulfonic Acid | Mentioned as a viable inert solvent for the reaction. google.com | Not specified. google.com |

| Chloroform | Disodium 1,5-naphthalenedisulfonate, Phosphorus pentachloride | Used as a solvent for extraction and recrystallization in an alternative synthesis route, yielding a high-purity product. orgsyn.org | 65–88% (of recrystallized material) orgsyn.org |

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound aims to mitigate the environmental impact associated with traditional methods. Conventional syntheses often rely on hazardous and corrosive reagents such as excess chlorosulfonic acid, phosphorus pentachloride, or thionyl chloride, which generate significant amounts of acidic and noxious waste. orgsyn.orgrsc.org Green chemistry seeks to replace these substances with safer alternatives, reduce energy consumption, and minimize waste production. rsc.org

One of the primary goals in greening the synthesis of sulfonyl chlorides is the replacement of hazardous halogenating agents. rsc.org For instance, reagents like PCl₅ and ClSO₃H are effective but pose significant handling risks and environmental concerns. rsc.org Modern approaches focus on developing catalytic systems that are more environmentally benign. An example is the metal-free synthesis of sulfonyl chlorides from thiols using ammonium (B1175870) nitrate (B79036) as a source of catalytic nitrogen oxides (NO/NO₂) with oxygen as the terminal oxidant. rsc.org This approach significantly reduces the use of hazardous reagents. rsc.org

Another key principle is the use of greener solvents. While solvents like dichloromethane or chloroform are effective, they are environmentally persistent and pose health risks. orgsyn.orgsolubilityofthings.com A significant advancement in the synthesis of sulfonyl chlorides has been the use of water as a reaction medium. rsc.org Research has demonstrated the efficient synthesis of various sulfonyl chlorides via the oxyhalogenation of thiols and disulfides using oxone and a halide salt (KX, where X=Cl or Br) in water. rsc.org This method is rapid, occurs under mild conditions, and avoids the use of volatile organic solvents. rsc.org

Reactivity and Mechanistic Investigations of Naphthalene 1,5 Disulfonyl Chloride

Nucleophilic Substitution Reactions of the Sulfonyl Chloride Groups

Naphthalene-1,5-disulfonyl chloride readily engages in nucleophilic substitution reactions, a characteristic feature of sulfonyl chlorides. solubilityofthings.com This reactivity is attributed to the electron-withdrawing nature of the sulfonyl groups, which renders the chlorine atoms effective leaving groups, susceptible to displacement by a variety of nucleophiles. fiveable.me Such reactions are fundamental to the synthesis of a wide array of organic compounds, including sulfonamides and sulfonic esters, which are valuable intermediates in the development of pharmaceuticals and other complex organic molecules. solubilityofthings.comfiveable.me

Reaction Kinetics and Solvent Effects on Solvolysis

The solvolysis of sulfonyl chlorides, including naphthalene (B1677914) derivatives, is a subject of detailed kinetic studies. The rate of these reactions is significantly influenced by the solvent's properties. For instance, the solvolysis of 5-dimethylamino-naphthalene-1-sulfonyl chloride, a related compound, has been extensively studied in various solvents. The reaction rates correlate well with the extended Grunwald-Winstein equation, which considers both the solvent's ionizing power and its nucleophilicity. researchgate.net

Kinetic data from the solvolysis of 5-dimethylamino-naphthalene-1-sulfonyl chloride in 31 different solvents showed sensitivity values (l and m) of 0.96 and 0.53, respectively, supporting an SN2-like mechanism. researchgate.net Activation parameters, such as relatively small positive enthalpies of activation (ΔH‡) ranging from 12.0 to 15.9 kcal·mol-1 and large negative entropies of activation (ΔS‡) from -23.1 to -36.3 cal·mol-1·K-1, further corroborate a bimolecular reaction pathway. researchgate.net Additionally, solvent kinetic isotope effects (SKIEs) between 1.34 and 1.88 are consistent with this proposed mechanism. researchgate.net

The reaction of 5-dimethylaminonaphthalene-1-sulfonyl chloride with dimethylsulfoxide, where dimethylsulfoxide is in excess, proceeds as a pseudo-unimolecular reaction. dtic.mil The rate of disappearance of the sulfonyl chloride was measured to be approximately 1.123 x 10-3 s-1, while the rate of appearance of the corresponding sulfonic acid was about 1.404 x 10-3 s-1. dtic.mil

Interactive Data Table: Solvolysis Data for 5-Dimethylamino-naphthalene-1-sulfonyl chloride

Below is a summary of the kinetic parameters for the solvolysis of a related naphthalene sulfonyl chloride derivative.

| Parameter | Value | Interpretation |

| Grunwald-Winstein l value | 0.96 ± 0.09 | High sensitivity to solvent nucleophilicity |

| Grunwald-Winstein m value | 0.53 ± 0.03 | Moderate sensitivity to solvent ionizing power |

| ΔH‡ (kcal·mol-1) | 12.0 to 15.9 | Consistent with a bimolecular transition state |

| ΔS‡ (cal·mol-1·K-1) | -23.1 to -36.3 | Indicates an ordered transition state |

| SKIEs | 1.34 to 1.88 | Supports a bimolecular mechanism |

Transition State Analysis in Substitution Pathways

The transition state for the nucleophilic substitution of sulfonyl chlorides is generally considered to be part of the SN2-SN1 spectrum. researchgate.net For electron-rich substrates, a shift towards an SN2-SN1 mechanism is possible; however, the formation of sulfonyl cations is energetically unfavorable. researchgate.netnih.gov The transition state for the solvolysis of 5-dimethylamino-naphthalene-1-sulfonyl chloride is believed to be similar to that of benzenesulfonyl chloride, proceeding through an SN2 pathway. researchgate.net This is supported by the significant bond breaking of the sulfur-chloride bond at the transition state, as indicated by kinetic solvent isotope effects. nih.gov The reaction mechanism for the reaction of 5-dimethylaminonaphthalene-1-sulfonyl chloride with dimethylsulfoxide is proposed to involve a sulfoxonium intermediate. dtic.mil

Bifunctional Reactivity of this compound

The presence of two sulfonyl chloride groups on the naphthalene ring at the 1 and 5 positions imparts bifunctional reactivity to the molecule. This allows this compound to act as a cross-linking agent or as a building block for the synthesis of polymers and macrocycles. Both sulfonyl chloride groups can react with nucleophiles, leading to the formation of disubstituted naphthalene derivatives. The substitution can occur with the same or different nucleophiles, offering a versatile platform for creating complex molecular architectures. While naphthalene itself is more reactive than benzene (B151609) in substitution reactions, the orientation of substitution can be complex. libretexts.org

Electrophilic Nature of the Sulfonyl Chloride Moiety

The sulfonyl chloride group is a potent electrophile. The sulfur atom is highly electron-deficient due to the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom. fiveable.me This pronounced electrophilicity makes the sulfonyl chloride moiety highly susceptible to attack by a wide range of nucleophiles, such as alcohols, amines, and thiols. fiveable.me This reactivity is fundamental to its role in organic synthesis, enabling the introduction of the sulfonyl group into various molecules, which can then serve as protecting groups or be further functionalized. fiveable.me The reaction of sulfonyl chlorides with amines to form sulfonamides is a particularly important transformation in medicinal chemistry. sigmaaldrich.com

Chemical Transformations and Derivative Synthesis from Naphthalene 1,5 Disulfonyl Chloride

Synthesis of Sulfonamides and Related Nitrogen Derivatives

The reaction of naphthalene-1,5-disulfonyl chloride with amines to form sulfonamides is a primary and extensively utilized transformation. solubilityofthings.com This reactivity is foundational for developing a wide range of functional molecules.

Mono- and Di-sulfonamide Formation

The treatment of this compound with primary or secondary amines leads to the formation of N,N'-disubstituted naphthalene-1,5-disulfonamides. The stoichiometry of the amine reactant dictates whether mono- or di-sulfonamide products are formed. Typically, employing two or more equivalents of an amine results in the corresponding disulfonamide. To neutralize the hydrochloric acid generated during the reaction, a base is commonly added. The resulting disulfonamides are often crystalline solids with poor solubility in water.

Spectroscopic Characterization of Naphthalene-1,5-disulfonamides

The structural confirmation of naphthalene-1,5-disulfonamides is achieved through various spectroscopic methods. Infrared (IR) spectroscopy reveals characteristic absorption bands for the S=O bonds within the sulfonamide groups. More detailed structural information is provided by Nuclear Magnetic Resonance (NMR) spectroscopy. Both ¹H and ¹³C NMR are used to elucidate the hydrogen and carbon environments, confirming the integrity of the naphthalene (B1677914) core and identifying the substituents attached to the nitrogen atoms. For instance, the crystal structure of bis(2-hydroxyethanaminium) naphthalene-1,5-disulfonate (B1223632) has been characterized, showing the anion on an inversion center. nih.govresearchgate.net

Applications in Fluorescent Labeling Reagents (e.g., Dansyl Analogs)

Naphthalene-based sulfonamides that are structurally similar to dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) are valuable as fluorescent labeling reagents. wikipedia.orgaatbio.com Dansyl chloride itself is a well-known reagent that reacts with primary amino groups to produce stable, fluorescent sulfonamide adducts, which is widely used in protein sequencing and amino acid analysis. wikipedia.orgfishersci.ca The resulting dansyl amides exhibit fluorescence that is sensitive to the polarity of their local environment. aatbio.com

Derivatives of this compound can be engineered to act as fluorescent sensors for specific analytes, with the naphthalene unit serving as the fluorophore.

Formation of Sulfones and Sulfonic Esters

Beyond sulfonamide synthesis, this compound can be transformed into sulfones and sulfonic esters. The reaction with alcohols or phenols, typically in the presence of a base, yields the corresponding disulfonic esters. These esters can function as intermediates for further chemical modifications. The synthesis of sulfones from non-toxic triarylbismuthines and sodium metabisulfite (B1197395) has been demonstrated in deep eutectic solvents. researchgate.net

Reduction Reactions to Naphthalene-1,5-dithiols and other Sulfur Compounds

The sulfonyl chloride functional groups of this compound can be reduced to form naphthalene-1,5-dithiol. This reduction is a critical step for synthesizing a variety of sulfur-containing molecules and polymers. For example, naphthalene-1,5-dithiol has been used in the synthesis of 1,5-bis(2-hydroxyethylthio)naphthalene. google.com The reduction of substituted naphthalenes using potassium-graphite intercalate (C8K) has also been reported. huji.ac.il

Polymerization and Cross-linking Reactions

With its two reactive sites, this compound can act as a monomer or a cross-linking agent in polymerization reactions. Its reaction with diamines can produce poly(sulfonamide)s. These polymers may possess unique properties and have been explored for various potential uses.

Synthesis of Polythiomethacrylate Esters

The synthesis of polythiomethacrylate esters from this compound proceeds through a multi-step process, beginning with the reduction of the sulfonyl chloride groups to form naphthalene-1,5-dithiol. This dithiol is a crucial intermediate that can then be reacted with other monomers to build polymer chains.

A documented synthesis involves the reduction of this compound using tin(II) chloride dihydrate in acetic acid, with the introduction of gaseous HCl. The resulting naphthalene-1,5-dithiol is then purified. Subsequently, this dithiol is reacted with methacryloyl chloride in the presence of a base, such as triethylamine, in a solvent like dichloromethane (B109758) to yield the aromatic dithioester, 1,5-bis(methacryloylthio)naphthalene. This monomer can then undergo polymerization.

| Reactant 1 | Reactant 2 | Product | Reaction Conditions |

| This compound | SnCl₂·2H₂O, CH₃COOH, HCl(g) | Naphthalene-1,5-dithiol | Cooling, followed by stirring |

| Naphthalene-1,5-dithiol | Methacryloyl chloride | 1,5-bis(methacryloylthio)naphthalene | Triethylamine, Dichloromethane |

Cross-Linked Polymer Networks using this compound Derivatives

The dithioester derivatives of this compound are valuable cross-linking agents for creating robust polymer networks. The two methacrylate (B99206) groups on the naphthalene scaffold can participate in polymerization reactions with other vinyl monomers, such as methyl methacrylate (MMA) or styrene (B11656) (ST), to form a three-dimensional cross-linked structure.

| Monomer | Cross-linker | Resulting Polymer Property |

| Methyl Methacrylate (MMA) | 1,5-bis(methacryloylthio)naphthalene | Cross-linked poly(methyl methacrylate) network |

| Styrene (ST) | 1,5-bis(methacryloylthio)naphthalene | Cross-linked polystyrene network |

Other Functional Group Interconversions

Beyond its application in polymer synthesis, the sulfonyl chloride groups of this compound readily undergo nucleophilic substitution reactions with a variety of nucleophiles, leading to a diverse range of derivatives. solubilityofthings.com

The most common transformation is the reaction with primary or secondary amines to form the corresponding sulfonamides. These reactions are fundamental in medicinal chemistry and materials science for the synthesis of new compounds with potential biological activity or specific material properties. For example, studies have investigated the kinetics of the reaction of this compound with p-substituted anilines and methyl-substituted pyridines in methanol-acetonitrile mixtures. koreascience.kr

Furthermore, the sulfonyl chloride groups can be hydrolyzed to sulfonic acids. While the primary focus of its reactivity is nucleophilic substitution at the sulfur atom, the reduction of the sulfonyl chloride to other sulfur-containing functional groups, as seen in the synthesis of naphthalene-1,5-dithiol, demonstrates another pathway for functional group interconversion.

| Starting Compound | Reagent(s) | Resulting Functional Group |

| This compound | Amines (e.g., anilines, pyridines) | Sulfonamide |

| This compound | Water | Sulfonic acid |

| This compound | Reducing agents (e.g., SnCl₂·2H₂O) | Thiol |

Spectroscopic and Computational Analysis of Naphthalene 1,5 Disulfonyl Chloride

Advanced Spectroscopic Characterization

Advanced spectroscopic techniques are indispensable for elucidating the structural and electronic properties of naphthalene-1,5-disulfonyl chloride and its derivatives. These methods provide detailed insights into the molecular framework and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound and its Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural analysis of this compound and its derivatives. Both ¹H and ¹³C NMR provide critical information about the chemical environment of the hydrogen and carbon atoms within the molecule.

In the ¹H NMR spectrum of the related compound, disodium (B8443419) 1,5-naphthalenedisulfonate, recorded in DMSO-d6, distinct signals corresponding to the aromatic protons are observed. chemicalbook.com The chemical shifts are typically found at approximately 8.89 ppm, 7.98 ppm, and 7.46 ppm, corresponding to the different protons on the naphthalene (B1677914) ring. chemicalbook.com The integration of these signals confirms the number of protons in each unique environment.

For derivatives such as 5-diethylamino-naphthalene-1-sulfonyl chloride (DensCl), NMR is used to verify the structure of synthesized isotopic analogs. acs.org Similarly, in the study of 2-(n-alkylamino)-3R-naphthalene-1,4-dione derivatives, ¹H and ¹³C NMR, along with 2D NMR techniques like COSY and HSQC, are employed to assign all proton and carbon signals, providing a comprehensive understanding of their molecular structure. nih.gov

Table 1: Representative ¹H NMR Chemical Shifts for Naphthalene-1,5-disulfonate (B1223632)

| Proton Assignment | Chemical Shift (ppm) |

|---|---|

| Aromatic H | 8.886 |

| Aromatic H | 7.979 |

| Aromatic H | 7.458 |

Data obtained from the spectrum of disodium 1,5-naphthalenedisulfonate in DMSO-d6. chemicalbook.com

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are used to identify the characteristic vibrational modes of the functional groups present in this compound. The sulfonyl chloride group (–SO₂Cl) exhibits strong characteristic absorption bands.

The IR spectrum of the related naphthalene-1-sulfonyl chloride shows characteristic peaks for the S=O stretching vibrations. spectrabase.com For a similar derivative, 1-(3-methoxy-phenyl)-3-naphthalen-1-yl-propenone, the C–H stretching vibrations of the naphthalene ring are observed in the range of 3100–3000 cm⁻¹. nih.gov Specifically, computed values for these vibrations are at 3078, 3063, 3053, 3049, 3041, and 3037 cm⁻¹, with experimental IR and Raman peaks appearing at 3038 and 3071 cm⁻¹, respectively. nih.gov

Raman spectroscopy provides complementary information. For naphthalene itself, high-pressure Raman studies have been conducted to investigate phase transitions. researchgate.net In the case of 1-(3-methoxy-phenyl)-3-naphthalen-1-yl-propenone, C–H in-plane bending modes are identified in both IR and Raman spectra. nih.gov

Table 2: Key IR and Raman Vibrational Frequencies for Naphthalene Derivatives

| Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

|---|---|---|

| C-H Stretch (Naph) | 3038 | 3071 |

| C-H in-plane bend | 1369, 1142 | 1368, 1146 |

Data based on the analysis of 1-(3-methoxy-phenyl)-3-naphthalen-1-yl-propenone. nih.gov

Mass Spectrometry (MS)

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and fragmentation pattern of this compound and its derivatives. This information helps in confirming the molecular formula and elucidating the structure.

For instance, in the analysis of 5-diethylamino-naphthalene-1-sulfonyl chloride (DensCl), liquid chromatography-mass spectrometry (LC-MS) is used to confirm the purity of the synthesized product. acs.org High-resolution mass spectrometry is also employed to characterize complex rhodium catalysts derived from camphor-based ligands, which may have structural similarities in their aromatic portions. acs.org

The fragmentation patterns observed in the mass spectrum can reveal the loss of specific groups, such as the sulfonyl chloride or parts of the naphthalene ring, providing further structural evidence. Isotope labeling studies, like those using ¹³C-labeled DensCl, utilize mass spectrometry to quantify metabolites by analyzing the mass differences between the labeled and unlabeled compounds. bohrium.comnih.gov

UV-Visible (UV-Vis) Spectroscopy

UV-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within the molecule. The naphthalene ring system has characteristic absorption bands in the UV region.

The UV-Vis spectrum of a Schiff base derived from a naphthalene sulfonyl chloride shows strong absorption peaks at 238, 278, and 317 nm in a tetrahydrofuran (B95107) (THF) solvent. researchgate.net These absorptions are attributed to electronic transitions within the naphthalene ring and the conjugated system of the Schiff base. researchgate.net The presence of substituents can cause a shift in the absorption maxima (λmax). For example, studies on fluorescent sensors based on naphthalene have shown that the emission intensity can be affected by the presence of metal ions, which is monitored by changes in the UV-Vis absorbance spectrum. researchgate.net

Computational studies on related molecules, such as 1-(3-methoxy-phenyl)-3-naphthalen-1-yl-propenone, use time-dependent density functional theory (TD-DFT) to calculate the theoretical UV-Vis spectrum, which is then compared with the experimental spectrum to validate the electronic properties. nih.gov

Quantum Chemical Studies and Conformational Analysis

Quantum chemical calculations provide a theoretical framework to understand the spectroscopic data and to explore the molecule's geometric and electronic properties in greater detail.

Molecular Geometry and Conformer Structures

Computational methods, particularly density functional theory (DFT), are employed to determine the most stable three-dimensional structure of this compound. These calculations can predict bond lengths, bond angles, and dihedral angles.

For a related molecule, 1-(3-methoxy-phenyl)-3-naphthalen-1-yl-propenone, DFT calculations using the B3LYP/6-311++G(d,p) basis set were performed to obtain the optimized geometry. nih.gov The computed geometrical parameters, such as the C-C bond lengths within the naphthalene ring (ranging from 1.373 to 1.461 Å), show good agreement with experimental data from X-ray diffraction. nih.gov

Conformational analysis helps to identify the different possible spatial arrangements of the sulfonyl chloride groups relative to the naphthalene plane. The rotation around the C-S bonds can lead to different conformers with varying energies. These studies are crucial for understanding the molecule's reactivity and its interaction with other molecules. High-pressure studies on naphthalene itself have been a subject of interest to observe potential phase transitions and changes in crystal structure. researchgate.net

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Naphthalene |

| Disodium 1,5-naphthalenedisulfonate |

| 5-Diethylamino-naphthalene-1-sulfonyl chloride (DensCl) |

| 2-(n-Alkylamino)-3R-naphthalene-1,4-dione |

| Naphthalene-1-sulfonyl chloride |

| 1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone |

| Camphor |

| Tetrahydrofuran (THF) |

Electron Density Distribution and Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals of a calculated wavefunction into localized bonds and lone pairs, providing a chemically intuitive picture of bonding and electron distribution. For this compound, NBO analysis reveals key details about its electronic structure, stability, and reactivity.

The analysis quantifies the charge distribution across the molecule. The strong electron-withdrawing nature of the two –SO₂Cl groups significantly polarizes the molecule. The sulfur and chlorine atoms are part of highly polar bonds, with the sulfur atoms bearing a substantial positive charge and the oxygen and chlorine atoms bearing negative charges. This polarization makes the sulfur atoms highly electrophilic and thus susceptible to nucleophilic attack, a cornerstone of the compound's reactivity. solubilityofthings.com

NBO analysis also elucidates the nature of the bonding orbitals and stabilizing intramolecular interactions. The C–S bond is formed from a hybrid orbital on carbon and a corresponding hybrid on sulfur. A key finding from NBO analysis on related molecules is the importance of hyperconjugative interactions, where electron density is delocalized from a filled (donor) orbital to a nearby empty (acceptor) orbital. materialsciencejournal.org In this compound, significant stabilization arises from the donation of electron density from the lone pairs of the oxygen atoms into the antibonding σ(S–C) and σ(S–Cl) orbitals. These interactions not only stabilize the molecule but also influence its geometry and bond lengths.

Table 2: Illustrative NBO Analysis Data for Donor-Acceptor Interactions in a Naphthalene Derivative This table is a representative example based on NBO analyses of related naphthalene compounds to illustrate the concept. E(2) is the stabilization energy associated with the electron delocalization.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP (O) | σ* (S–Cl) | ~ 5-10 | Lone Pair -> Antibonding σ |

| LP (O) | σ* (S–Cnaphthyl) | ~ 4-8 | Lone Pair -> Antibonding σ |

| π (C–C)naphthyl | σ* (S–O) | ~ 1-3 | π-system -> Antibonding σ |

LP denotes a lone pair orbital. σ denotes an antibonding sigma orbital.*

Computational Modeling of Reaction Pathways

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions, allowing for the exploration of potential energy surfaces, the identification of transition states, and the calculation of activation energies. For a reactive compound like this compound, this modeling can provide a detailed understanding of its behavior in synthetic applications. solubilityofthings.com

A primary area of investigation is the nucleophilic substitution reaction at the sulfur centers. For example, in the reaction with amines to form sulfonamides, computational models can map the entire reaction coordinate. This involves calculating the energy of the system as the nucleophilic amine approaches the electrophilic sulfur atom, the formation of a pentacoordinate intermediate or transition state, and the subsequent departure of the chloride leaving group. The calculated activation energy (the energy difference between the reactants and the highest point on the reaction pathway) determines the theoretical reaction rate and provides insight into the reaction's feasibility under different conditions.

Furthermore, computational studies can model the role of solvents and catalysts. By including explicit solvent molecules or a catalytic species in the calculation, it is possible to understand how they interact with the reactants and transition state to lower the activation energy and facilitate the reaction. For instance, a basic catalyst could be modeled to see how it deprotonates the amine nucleophile, increasing its reactivity. While specific studies on this compound are not widely published, the methodologies are well-established. For example, DFT calculations have been used to elucidate complex energy-transfer relay mechanisms in reactions involving naphthalene as a cocatalyst, demonstrating the power of these methods to unravel intricate reaction pathways. acs.org

Advanced Applications of Naphthalene 1,5 Disulfonyl Chloride in Chemical Synthesis

Role as a Multifunctional Building Block in Complex Molecular Architectures

The rigid and well-defined geometry of the naphthalene-1,5-disulfonyl chloride scaffold, combined with the high reactivity of its two sulfonyl chloride groups, makes it an exceptional building block for the synthesis of complex molecules. solubilityofthings.com The sulfonyl chloride moieties readily undergo nucleophilic substitution reactions with a wide range of nucleophiles, such as amines, alcohols, and thiols, enabling the construction of diverse and intricate structures. solubilityofthings.com

The ability to introduce two distinct functionalities by reacting each sulfonyl chloride group with a different nucleophile further enhances its utility as a multifunctional building block. This stepwise functionalization allows for the creation of unsymmetrical molecules with tailored properties, opening up possibilities for the design of sophisticated molecular systems for applications in materials science and medicinal chemistry.

Tailoring Material Properties through this compound Incorporations

The incorporation of the this compound unit into polymers and other materials is a powerful strategy for tailoring their physical and chemical properties. The rigid and aromatic nature of the naphthalene (B1677914) core can significantly enhance the thermal stability and mechanical strength of polymeric materials. When used as a monomer or cross-linking agent in polymerization reactions, it can lead to the formation of highly ordered and robust polymer networks.

For example, the introduction of the naphthalene-1,5-disulfonate (B1223632) moiety into polymer backbones has been shown to improve their thermal properties. In a study on polybenzoxazine nanocomposites, the incorporation of 1,5-naphthalene disulfonic acid-doped polypyrrole led to enhancements in thermal and electrical properties. researchgate.net

Furthermore, the sulfonate groups derived from this compound can introduce hydrophilicity and ion-exchange capabilities into materials. This is particularly useful in the development of membranes for applications such as fuel cells and water purification. The ability to modify the properties of materials in a controlled manner makes this compound a valuable tool for materials scientists. Research has also explored the use of tin-naphthalene sulfonic acid complexes as photostabilizers for poly(vinyl chloride), demonstrating the versatility of naphthalene-derived compounds in polymer science. mdpi.com

Development of Catalytic Systems and Reagents

This compound and its derivatives have found applications in the development of novel catalytic systems and reagents. The sulfonyl groups can act as anchoring points for catalytically active metal centers, leading to the formation of supported catalysts. The rigid naphthalene backbone can provide a well-defined microenvironment around the active site, potentially influencing the selectivity and activity of the catalyst.

For instance, a sulfonyl-chloride-modified lignin-based porous carbon-supported metal phthalocyanine (B1677752) catalyst has been developed for the catalytic degradation of lignin. mdpi.com In a different context, the reaction of naphthalene with benzyl (B1604629) chloride has been studied over an MCM-41 solid acid catalyst. researchgate.net Furthermore, a copper-based catalytic system has been described for the 1,4-sulfonylindolylation of 1,3-dienes with sulfonyl chloride and indoles. acs.org

The reactivity of the sulfonyl chloride groups also allows for the synthesis of specialized reagents. For example, reaction with amines can yield sulfonamides, a class of compounds with a wide range of applications, including as fluorescent probes and in medicinal chemistry. nih.gov The ability to create tailored catalysts and reagents highlights the importance of this compound in advancing chemical synthesis.

Applications in Chemo- and Regioselective Synthesis

The distinct reactivity of the two sulfonyl chloride groups in this compound can be exploited to achieve chemo- and regioselectivity in chemical reactions. By carefully controlling the reaction conditions and the nature of the nucleophiles, it is possible to selectively functionalize one sulfonyl chloride group while leaving the other intact for subsequent transformations.

This selective functionalization is crucial for the synthesis of complex, unsymmetrical molecules where precise control over the placement of functional groups is required. While direct studies on the chemo- and regioselective reactions of this compound are not extensively detailed in the provided search results, the principle of achieving regioselectivity in naphthalene functionalization is well-established. For example, methods for the regioselective dibromination of naphthalene have been developed using structured solid catalysts. mdpi.com This demonstrates that the substitution pattern on the naphthalene core can be controlled, a principle that can be extended to the reactions of its disulfonyl chloride derivative.

The ability to perform selective transformations is a cornerstone of modern organic synthesis, and the bifunctional nature of this compound provides a valuable platform for developing such methodologies.

Precursor for Advanced Supramolecular Structures

This compound serves as an excellent precursor for the construction of advanced supramolecular structures. The rigid naphthalene core and the ability to introduce various functional groups through the sulfonyl chloride moieties allow for the design of molecules capable of self-assembly into well-defined architectures. These self-assembly processes are driven by non-covalent interactions such as hydrogen bonding, π-π stacking, and electrostatic interactions.

The resulting supramolecular assemblies, which can include macrocycles, cages, and polymers, have potential applications in molecular recognition, sensing, and materials science. For example, the reaction of naphthalene-1,5-disulfonic acid with a pyridyl bis-urea macrocycle has been shown to form molecular salts that exhibit temperature-induced pseudopolymorphism. nih.gov This demonstrates how the naphthalene-1,5-disulfonate unit can direct the formation of complex, stimuli-responsive supramolecular systems.

Furthermore, naphthalene-diimide (NDI) derivatives, which can be conceptually linked to this compound through the functionalization of the naphthalene core, are extensively used as building blocks for supramolecular assembly. thieme-connect.dersc.org These NDI-based systems can form a variety of structures, including fibrillar gels, nanotubes, and vesicles, with applications in organic electronics and biology. rsc.orgresearchgate.net The interaction of bis(8-hydroxyquinolinium) naphthalene-1,5-disulfonate to form a tetrahydrate salt further illustrates the role of the naphthalene-1,5-disulfonate core in directing supramolecular organization through hydrogen bonding and π-π interactions. researchgate.netnih.gov

The synthesis of water-soluble naphthalene-based macrocycles for host-guest chemistry further underscores the utility of naphthalene derivatives in creating complex, functional supramolecular architectures. rsc.orgresearchgate.net

Data Tables

Table 1: Examples of Complex Molecular Architectures Derived from this compound and its Analogs

| Molecular Architecture | Synthetic Precursor(s) | Key Interactions/Reactions | Resulting Properties/Applications |

| Naphthalene-based Macrocycles | This compound, diamines/diols | Nucleophilic substitution | Host-guest chemistry, molecular recognition rsc.orgresearchgate.net |

| Polybenzoxazine Nanocomposites | 1,5-Naphthalene disulfonic acid-doped polypyrrole | Polymerization | Enhanced thermal and electrical properties researchgate.net |

| Supramolecular Salts | Naphthalene-1,5-disulfonic acid, pyridyl bis-urea macrocycle | Proton transfer, hydrogen bonding | Stimuli-responsive materials nih.gov |

| Naphthalene-diimide (NDI) Assemblies | NDI derivatives | π-π stacking, hydrogen bonding | Organic electronics, biological applications thieme-connect.dersc.org |

Future Research Directions for Naphthalene 1,5 Disulfonyl Chloride Chemistry

Novel Synthetic Methodologies for Enhanced Efficiency and Sustainability

The traditional synthesis of naphthalene-1,5-disulfonyl chloride often involves the use of chlorosulfonic acid, which can lead to poor yields and challenging reaction conditions. orgsyn.org An alternative method involves treating disodium (B8443419) 1,5-naphthalenedisulfonate with phosphorus pentachloride. orgsyn.org However, future research is geared towards developing more efficient and sustainable synthetic routes.

One promising approach involves the reaction of naphthalene (B1677914) with chlorosulfonic acid in the presence of liquid sulfur dioxide. This method has been shown to produce this compound in higher yields and avoids the excessive foaming and carbonization associated with traditional methods. google.com The process involves the gradual addition of chlorosulfonic acid to a solution of naphthalene in liquid sulfur dioxide at controlled temperatures, typically below 15°C. google.com This allows for the precipitation of the product as crystals, which can be easily filtered. google.com

Further research in this area could focus on:

Catalytic Systems: Investigating novel catalysts to improve reaction rates and selectivity, minimizing the formation of isomers like naphthalene-1,6-disulfonyl chloride. google.com

Flow Chemistry: Utilizing microreactor technology to enhance heat and mass transfer, leading to better control over reaction parameters and potentially higher yields and purity.

Green Solvents: Exploring the use of more environmentally friendly solvents to replace chlorinated solvents like chloroform (B151607), which are often used in the purification process. orgsyn.org

Exploration of New Reactivity Profiles

This compound is known for its reactivity in nucleophilic substitution reactions, making it a valuable building block for synthesizing various organic compounds. solubilityofthings.com The two sulfonyl chloride groups offer sites for functionalization, leading to the formation of sulfonamides, sulfonate esters, and other derivatives.

Future research will likely delve into uncovering new reactivity patterns of this compound. This could involve:

Asymmetric Synthesis: Developing chiral catalysts to achieve enantioselective transformations at one of the sulfonyl chloride groups, leading to the synthesis of optically active naphthalene derivatives.

Cross-Coupling Reactions: Exploring the use of this compound in novel cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds, expanding its synthetic utility.

Radical Reactions: Investigating the behavior of this compound under radical conditions to access new types of transformations and molecular architectures. Studies on the reactivity of naphthalene radical-anions and dianions with organic chlorides have already provided insights into electron transfer processes. researchgate.net

Design and Synthesis of Advanced Functional Materials

The rigid and planar structure of the naphthalene core, combined with the reactive sulfonyl chloride groups, makes this compound an attractive precursor for the design and synthesis of advanced functional materials.

Future research in this domain will likely focus on:

Polymers and MOFs: Utilizing this compound as a monomer or cross-linking agent to create novel polymers and metal-organic frameworks (MOFs) with tailored properties for applications in gas storage, separation, and catalysis. For instance, a novel melamine–naphthalene-1,3-disulfonic acid MOF has shown high catalytic activity. rsc.org

Fluorescent Probes: Synthesizing derivatives of this compound that exhibit unique photophysical properties. These could be used as fluorescent sensors for detecting specific analytes or for imaging applications in biological systems. Derivatives like 5-diethylamino-naphthalene-1-sulfonyl chloride (DensCl) and 5-(dimethylamino)naphthalene-1-sulfonyl chloride (dansyl chloride) are already used for labeling and analysis. nih.govnih.gov

Organic Electronics: Designing and synthesizing naphthalene-based materials for use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs), leveraging the electronic properties of the naphthalene system.

Computational Insights for Rational Design

Computational chemistry and molecular modeling are becoming indispensable tools for understanding and predicting chemical reactivity and material properties. In the context of this compound, computational studies can provide valuable insights to guide experimental efforts.

Future research directions in this area include:

Reaction Mechanism Elucidation: Employing density functional theory (DFT) and other computational methods to investigate the mechanisms of known and novel reactions involving this compound, providing a deeper understanding of the factors that control reactivity and selectivity.

Prediction of Material Properties: Using computational screening to predict the electronic, optical, and mechanical properties of new materials derived from this compound before their synthesis, enabling a more rational design process.

Structure-Activity Relationship Studies: Combining computational modeling with experimental data to establish quantitative structure-activity relationships (QSAR) for biologically active compounds derived from this scaffold.

Synergistic Applications in Interdisciplinary Fields

The unique chemical properties of this compound and its derivatives open up possibilities for their application in various interdisciplinary fields, including medicinal chemistry, chemical biology, and materials science.

Future research will likely explore the synergistic application of this compound in:

Drug Discovery: Synthesizing and evaluating new sulfonamide derivatives of this compound as potential therapeutic agents. Sulfonamides are a well-established class of drugs with a wide range of biological activities. nih.gov Research into replacing the naphthalene scaffold in certain inhibitors is also an area of interest. nih.gov

Bioconjugation and Labeling: Developing novel naphthalene-based reagents for the selective modification and labeling of biomolecules, such as proteins and nucleic acids, for diagnostic and therapeutic purposes. Isotope-labeled reagents like DensCl have already shown promise in metabolome analysis. nih.govbohrium.com

Environmental Remediation: Designing functionalized materials based on this compound for the capture and degradation of environmental pollutants.

Q & A

Q. What are the optimal conditions for synthesizing naphthalene-1,5-disulfonyl chloride, and how can intermediate stability be ensured?

this compound is synthesized via sulfonation of naphthalene followed by chlorination. Key steps include:

- Step 1 : Reacting naphthalene with sulfonating agents (e.g., SOCl₂) under controlled temperature (60–80°C) to form naphthalene-1,5-disulfonic acid.

- Step 2 : Chlorination using PCl₅ or thionyl chloride (SOCl₂) at reflux conditions (70–90°C) for 4–6 hours .

- Intermediate Stability : Pyridine is often used to stabilize intermediates by scavenging HCl, preventing decomposition. Store intermediates under anhydrous conditions at –20°C to avoid hydrolysis .

Q. How can purity and structural integrity be confirmed post-synthesis?

Q. What are the key safety considerations for handling this compound?

- Hazards : Skin corrosion (Category 2), eye damage (Category 2A), and acute toxicity upon inhalation .

- Mitigation : Use fume hoods, PPE (gloves, goggles), and avoid contact with water (hydrolyzes to corrosive sulfonic acids) .

Advanced Research Questions

Q. How does this compound perform in designing acid-stable membranes for industrial applications?

this compound is used to fabricate polyamide membranes via interfacial polymerization. Key findings:

-

Acid Stability : Membranes retain >90% NaCl rejection after 72 hours in 1M H₂SO₄ due to robust sulfonamide linkages .

-

Performance Metrics :

Property Value Water Flux 25–30 L/m²·h NaCl Rejection 95–98% Operational pH Range 1–12

Q. What computational methods are effective in predicting the reactivity of this compound in donor-acceptor systems?

- DFT Studies : Optimize geometry and electronic properties (HOMO-LUMO gaps, charge distribution) using B3LYP/6-31G(d).

Q. How do contradictory toxicity data for naphthalene derivatives inform risk assessment in environmental studies?

- Toxicological Conflicts :

- Acute Toxicity : LD₅₀ (rat, oral) ranges from 250–500 mg/kg, varying with purity and isomer composition .

- Environmental Persistence : Half-life in soil: 14–30 days (aerobic) vs. >60 days (anaerobic) .

- Resolution Strategies :

Q. What methodologies are used to track environmental partitioning of this compound degradation products?

- Analytical Workflow :

Methodological Challenges and Solutions

Q. How can researchers address low yields in multi-step syntheses involving this compound?

Q. What strategies improve reproducibility in toxicity studies?

- Standardized Protocols :

- Adopt OECD guidelines for systemic effect assessments (e.g., hepatic/renal endpoints).

- Control for metabolic differences using isogenic animal models .

Emerging Applications

Q. How is this compound being utilized in coordination chemistry?

- Ligand Design : Acts as a precursor for bis(pyridylimine) ligands in transition-metal complexes (e.g., Au³⁺, Cu²⁺).

- Structure : Central naphthalene core with two pyridylimine-binding units.

- Applications : Catalysis, photoluminescent materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。